5-(2-Aminoethyl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBOSXBKAWGPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of 5-(2-Aminoethyl)pyridin-3-ol
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of precursor molecules. The primary disconnections involve the carbon-carbon bond of the side chain and the bonds forming the pyridine (B92270) ring itself.
One logical disconnection is at the C5-Cα bond of the aminoethyl side chain. This leads to a 5-functionalized pyridin-3-ol synthon and a two-carbon unit that can be introduced as an electrophile or a nucleophile. A common strategy involves a 5-halopyridin-3-ol, which can undergo cross-coupling reactions. For instance, a Sonogashira coupling with a protected aminoalkyne, followed by reduction, presents a viable route. This retrosynthetic step identifies a 5-halopyridin-3-ol and a protected 2-aminoethyne as key precursors.
Alternatively, disconnection of the bonds forming the pyridine ring suggests a cyclocondensation approach. This would involve combining acyclic precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic core with the desired substituents already in place or in a form that can be readily converted. For example, a multicomponent reaction like the Hantzsch pyridine synthesis could be envisioned, although modifications would be necessary to achieve the specific substitution pattern of this compound. wikipedia.org This approach identifies acyclic dicarbonyl compounds, an amine source, and a component bearing the protected aminoethyl group as potential precursors.
The goal of retrosynthetic analysis is to simplify the target molecule into readily available or easily synthesizable starting materials. wikipedia.orgamazonaws.com
Total Synthesis Routes
Based on the retrosynthetic analysis, several total synthesis routes can be proposed. A convergent approach would involve the separate synthesis of a functionalized pyridin-3-ol core and the 2-aminoethyl side chain, followed by their coupling. A linear approach would involve the construction of the pyridine ring with one of the substituents in place, followed by the introduction and functionalization of the second substituent.
Convergent Synthesis:
A plausible convergent synthesis would begin with the preparation of a 5-bromo-3-hydroxypyridine derivative. This intermediate can then be coupled with a protected 2-aminoalkyne via a Sonogashira coupling reaction. organic-chemistry.orgscirp.orgsemanticscholar.org Subsequent reduction of the alkyne to an alkane and deprotection of the amino group would yield the target molecule.
Linear Synthesis:
A linear synthesis could start with the construction of the pyridin-3-ol ring from acyclic precursors, potentially incorporating a precursor to the aminoethyl side chain at the appropriate position. For example, a Michael addition-heterocyclization sequence could be employed, where one of the starting materials contains a protected cyanoethyl or nitroethyl group, which can be later reduced to the aminoethyl group.
Construction of the Pyridine Core
The formation of the pyridine ring is a critical step in the synthesis of this compound. Various methods have been developed for the construction of substituted pyridines. organic-chemistry.orgacsgcipr.org
Cyclic Condensation Reactions (e.g., Hantzsch-type, Knoevenagel-related)
The Hantzsch pyridine synthesis is a well-established method for the preparation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgacs.orgchemtube3d.comorganic-chemistry.org The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). chemtube3d.comalfa-chemistry.com While this typically yields symmetrically substituted pyridines, modifications can allow for the synthesis of unsymmetrical derivatives. For the synthesis of a 3-hydroxypyridine (B118123) derivative, precursors containing a protected hydroxyl group or a group that can be converted to a hydroxyl group would be necessary.
The Knoevenagel condensation is a key step in many pyridine syntheses, including the Hantzsch reaction. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. wikipedia.orgorganic-chemistry.org By choosing appropriate starting materials, this reaction can be utilized to build fragments that subsequently cyclize to form the pyridine ring. For instance, the condensation of a β-ketoester with an aldehyde generates an α,β-unsaturated carbonyl compound, a key intermediate in the Hantzsch synthesis. chemtube3d.com
| Reaction Type | Description | Key Intermediates |
| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine (B1217469), which is subsequently oxidized to a pyridine. wikipedia.org | Dihydropyridine |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org | α,β-unsaturated ketone/ester |
Ring-Forming Reactions from Non-Pyridine Precursors
Pyridines can also be synthesized from various acyclic precursors through cyclization reactions. One approach involves the [3+3] annulation between enamines and β,β-dichloromethyl peroxides, which offers a metal-free route to polysubstituted pyridines. mdpi.comresearchgate.net Another strategy is the cyclocondensation of 1,3-dicarbonyl compounds with ammonia and an alkynone, which provides regiocontrolled synthesis of pyridines. core.ac.uk These methods offer flexibility in the introduction of substituents onto the pyridine ring by varying the starting materials.
Introduction and Functionalization of the 2-Aminoethyl Side Chain
The introduction of the 2-aminoethyl side chain at the 5-position of the pyridin-3-ol core is a crucial transformation. This can be achieved either by building the pyridine ring with the side chain already present in a protected form or by functionalizing a pre-formed pyridin-3-ol.
A robust method for introducing the side chain is through the functionalization of a 5-halopyridin-3-ol. A palladium-catalyzed Sonogashira coupling of a 5-bromopyridin-3-ol with a protected terminal alkyne, such as N-(prop-2-yn-1-yl)acetamide, would install the carbon skeleton of the side chain. scirp.orgsemanticscholar.org The resulting alkynylpyridine can then be reduced to the corresponding alkylpyridine. Catalytic hydrogenation is a common method for this reduction. Finally, deprotection of the amino group would yield the desired this compound.
Alternatively, a Grignard reagent formed from a protected 2-aminoethyl halide could potentially be coupled with a 5-halopyridin-3-ol, although the reactivity of Grignard reagents with the pyridine ring and the hydroxyl group would need to be carefully managed. masterorganicchemistry.comyoutube.comyoutube.com
The table below summarizes some potential reactions for the introduction of the 2-aminoethyl side chain.
| Reaction | Starting Material | Reagent | Product |
| Sonogashira Coupling | 5-Bromo-3-hydroxypyridine | N-(prop-2-yn-1-yl)acetamide, Pd catalyst, Cu co-catalyst | 5-(2-Acetamidoethynyl)pyridin-3-ol |
| Reduction | 5-(2-Acetamidoethynyl)pyridin-3-ol | H₂, Pd/C | 5-(2-Acetamidoethyl)pyridin-3-ol |
| Deprotection | 5-(2-Acetamidoethyl)pyridin-3-ol | Acid or base hydrolysis | This compound |
Amination Reactions
The introduction of an amino group or a precursor to the aminoethyl side chain at the C5 position of the pyridin-3-ol core is a critical step in the synthesis. One powerful method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the reaction of aryl halides with amines. wikipedia.orglibretexts.orgacsgcipr.orgnih.gov For the synthesis of this compound, a suitable starting material would be a 5-halo-pyridin-3-ol derivative, which can then be coupled with an appropriate amine or an ammonia equivalent. The versatility of this reaction allows for a broad range of substrates and can be a key step in constructing the target molecule. wikipedia.org
Reductive amination is another fundamental transformation for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group to an amine. In the context of synthesizing the target compound, a 5-formyl- or 5-acetyl-pyridin-3-ol derivative could be reacted with an amine in the presence of a reducing agent to form the desired aminoethyl side chain. wikipedia.orgmasterorganicchemistry.comacs.org The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being commonly employed due to their selectivity. masterorganicchemistry.com
Chain Elongation and Modification Strategies
Building the characteristic 2-aminoethyl side chain at the C5 position often requires multi-step strategies involving the elongation of a simpler functional group. For instance, a 5-methylpyridine derivative can serve as a starting point. Functionalization of the methyl group, for example through halogenation, can provide a handle for subsequent nucleophilic substitution to introduce a two-carbon unit with a nitrogen functionality, such as a nitrile or an azide (B81097).
The reduction of a nitrile group is a classic method for preparing primary amines. Therefore, a synthetic route could involve the introduction of a cyanomethyl group (-CH2CN) at the 5-position of the pyridin-3-ol core. Subsequent reduction of the nitrile, for instance using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired 2-aminoethyl side chain.
Alternatively, the introduction of a vinyl group at the 5-position via methods like Suzuki-Miyaura coupling can be a strategic maneuver. researchgate.net The vinyl group can then be subjected to hydroboration-oxidation to yield a 2-hydroxyethyl group, which can be subsequently converted to the aminoethyl group through methods like the Mitsunobu reaction with an azide source followed by reduction.
Regioselective Hydroxylation and Protection/Deprotection Strategies for the Pyridinol Moiety
Direct regioselective hydroxylation of the pyridine ring at the C3 position can be challenging. However, specific methods have been developed to achieve this transformation. One approach involves the use of pyridine N-oxides, which can be rearranged under certain conditions to introduce a hydroxyl group at the C3 position.
Given the reactivity of the hydroxyl and amino groups, a robust protection/deprotection strategy is essential to avoid unwanted side reactions during the synthesis. An orthogonal protection strategy is often employed, where different protecting groups are used for the hydroxyl and amino functionalities, allowing for their selective removal at different stages of the synthesis. fiveable.menih.govmdpi.comnih.gov
For the pyridinol moiety, common protecting groups for hydroxyls can be employed. The choice of protecting group will depend on its stability under the reaction conditions used for subsequent steps and the ease of its removal.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Silyl ethers (e.g., TBDMS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid |
| Benzyl ether (Bn) | Benzyl halide, base | Hydrogenolysis (H2, Pd/C) |
| Methoxymethyl ether (MOM) | MOM-Cl, base | Acidic hydrolysis |
Synthesis of Analogues and Derivatives of this compound
The versatility of the synthetic routes allows for the preparation of a wide range of analogues and derivatives, enabling the exploration of structure-activity relationships.
Structural Modifications on the Pyridine Ring
Modifications to the pyridine ring can be achieved by starting with appropriately substituted precursors or by late-stage functionalization. For instance, introducing substituents at the C2, C4, or C6 positions can be accomplished using various cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.orgnih.govnih.gov A protected 5-bromo-3-hydroxypyridine can be coupled with a variety of boronic acids or esters to introduce alkyl, aryl, or heteroaryl groups at the C5 position, which can then be further elaborated to the aminoethyl side chain. researchgate.net Similarly, this reaction can be used to introduce substituents at other positions of the pyridine ring if the corresponding halo-substituted pyridinol is available.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | Aryl/vinyl halide, Boronic acid/ester | Palladium catalyst, Base | Biaryl/vinyl-substituted compound |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Base | Aryl amine |
Derivatization of the Aminoethyl Group
The primary amino group of the 2-aminoethyl side chain is a versatile handle for further derivatization.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This allows for the introduction of a wide variety of acyl groups.
Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for achieving mono- or di-alkylation in a controlled manner.
Synthesis of Bioisosteric Analogues
Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. In the context of this compound, the pyridin-3-ol moiety can be replaced with other heterocyclic systems to explore the impact of such changes on biological activity.
One common bioisostere for the hydroxypyridine ring is the pyrazole (B372694) ring. The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported and can serve as a template for creating bioisosteric analogues. researchgate.netresearchgate.netnih.govekb.eggoogle.com Another potential bioisostere is the pyrazine (B50134) ring system. The synthesis of corresponding 6-(2-aminoethyl)pyrazin-2-ol derivatives would provide valuable structural analogues. nih.gov The concept of bioisosterism is a powerful tool in drug design for optimizing the properties of a lead compound. nih.gov
Preparation of Conjugates and Probes
The bifunctional nature of this compound, possessing both a primary aliphatic amine and a phenolic hydroxyl group, makes it a versatile scaffold for the synthesis of a variety of conjugates and probes. These derivatives are instrumental in biochemical and pharmacological research, enabling the tracking, identification, and characterization of biological targets. The synthetic strategies employed typically involve the selective modification of either the amino or the hydroxyl group, allowing for the attachment of reporter molecules such as fluorophores, biotin, or other bioactive compounds.
The primary amino group of this compound is a common target for conjugation due to its high nucleophilicity. A widely utilized method for labeling primary amines is the reaction with N-hydroxysuccinimide (NHS) esters. glenresearch.comnih.gov This reaction proceeds efficiently under mild, slightly basic conditions (pH 7-9) to form a stable amide bond. glenresearch.com A variety of commercially available probes, including fluorescent dyes and biotinylation reagents, are available as NHS esters, facilitating their conjugation to the amino group of this compound. labinsights.nlinstras.com For instance, the reaction with a fluorescent dye NHS ester, such as a cyanine (B1664457) dye derivative, would yield a fluorescently labeled probe that could be used in cellular imaging or fluorescence-based assays. labinsights.nlrsc.org Similarly, conjugation with biotin-NHS ester allows for the preparation of biotinylated probes for use in affinity chromatography or streptavidin-based detection systems.
The phenolic hydroxyl group offers an alternative site for conjugation, although it is generally less reactive than the primary amine. Specific reaction conditions can be employed to target this group. For example, in the context of preparing drug conjugates, the hydroxyl group could potentially be functionalized through ether or ester linkages, although this is less common than amine-based conjugation. nih.gov
Another approach for creating conjugates from aminopyridine structures involves oxidative coupling reactions. While not directly demonstrated for this compound, related aminophenol compounds have been shown to undergo oxidative coupling to other molecules, suggesting a potential avenue for creating novel conjugates. nih.gov
The choice of conjugation strategy depends on the desired properties of the final probe or conjugate and the compatibility of the reaction conditions with the attached reporter molecule. Selective protection of one functional group may be necessary to achieve site-specific modification when both the amine and hydroxyl groups could potentially react.
The following table summarizes representative examples of synthetic methodologies that can be applied to prepare conjugates and probes from this compound, based on established chemical principles.
| Starting Material | Reagent | Reaction Type | Product | Application |
| This compound | Cyanine Dye NHS Ester | Amine acylation | Fluorescently Labeled Conjugate | Fluorescence Imaging, Flow Cytometry |
| This compound | Biotin-NHS Ester | Amine acylation | Biotinylated Probe | Affinity Purification, Immunoassays |
| This compound | Drug-COOH + Coupling Agent (e.g., EDC/NHS) | Amide bond formation | Drug Conjugate | Targeted Drug Delivery |
| Aminopyridine Derivative | Azide-containing molecule | Click Chemistry | Triazole-linked Probe | Bioorthogonal Labeling |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(2-Aminoethyl)pyridin-3-ol. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the ethyl chain (-CH₂-CH₂-) will appear more upfield, with their chemical shifts influenced by the adjacent amino and pyridinyl groups. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are often broad and their chemical shifts can be variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms of the pyridine ring will resonate at lower field (typically δ 120-160 ppm). The carbons of the ethyl side chain will appear at a higher field. The chemical shifts are influenced by the electronegativity of the attached nitrogen and oxygen atoms. For instance, the carbon atom bonded to the hydroxyl group (C3) and the carbons adjacent to the ring nitrogen will be significantly deshielded.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the ethyl chain and the relative positions of protons on the pyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. These techniques are vital for distinguishing between potential isomers and confirming the stereochemistry of the molecule.
Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.0 - 8.2 | C2: ~140 - 145 |
| H4 | ~7.0 - 7.2 | C3: ~155 - 160 |
| H6 | ~7.8 - 8.0 | C4: ~125 - 130 |
| C5-CH₂ | ~2.8 - 3.0 | C5: ~135 - 140 |
| H₂ N-CH₂ | ~2.9 - 3.1 | C6: ~140 - 145 |
| OH | Variable (Broad) | Ethyl-CH₂ |
| NH₂ | Variable (Broad) | Ethyl-CH₂ |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the precise elemental formula. For this compound (C₇H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the molecular formula with high confidence.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like the subject compound, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion. Collision-induced dissociation (CID) would induce fragmentation, providing valuable structural information. Expected fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) from the aminoethyl side chain, the loss of water (H₂O) from the hydroxyl group, or cleavage of the ethyl side chain, helping to confirm the connectivity of the functional groups.
Table 3.2: Expected Mass Spectrometry Data for this compound.
| Ion | Formula | Calculated Exact Mass (m/z) | Technique |
| [M]⁺˙ | C₇H₁₀N₂O | 138.0793 | EI-MS |
| [M+H]⁺ | C₇H₁₁N₂O | 139.0866 | ESI-MS, HRMS |
| [M-NH₃+H]⁺ | C₇H₈NO | 122.0599 | ESI-MS/MS |
| [M-CH₂NH₂+H]⁺ | C₆H₇NO | 109.0522 | ESI-MS/MS |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups.
Key expected vibrational frequencies include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H Stretch: The primary amine group will typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of C-H bonds on the pyridine ring.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the ethyl side chain.
C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the stretching of the C-O bond of the phenolic hydroxyl group.
Table 3.3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretch | 3200 - 3500 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-O (Phenol) | Stretch | 1200 - 1300 | Strong |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. The spectrum is expected to show absorption bands in the UV region, typically arising from π → π* and n → π* electronic transitions.
The unsubstituted pyridine molecule exhibits characteristic absorption maxima around 250-270 nm. The presence of the electron-donating hydroxyl (-OH) and aminoethyl (-CH₂CH₂NH₂) groups on the pyridine ring is expected to cause a bathochromic (red) shift to longer wavelengths. The position of these absorption maxima can also be sensitive to the pH and polarity of the solvent, as these factors can influence the protonation state of the nitrogen atom in the ring, the amino group, and the hydroxyl group, thereby altering the electronic structure.
Table 3.4: Expected UV-Visible Absorption Data for this compound.
| Electronic Transition | Expected λmax (nm) | Solvent Effects |
| π → π | ~270 - 290 | Sensitive to solvent polarity and pH |
| n → π | ~300 - 330 | May be blue-shifted in polar solvents |
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. Many aminopyridine derivatives are known to be fluorescent. Upon excitation with UV light at its absorption maximum, this compound may exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift).
The fluorescence properties, including the quantum yield and emission lifetime, are highly dependent on the molecular structure and the surrounding environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact the fluorescence intensity and emission wavelength. Studying these properties provides insight into the excited state dynamics of the molecule. For instance, an increase in solvent polarity often leads to a red shift in the emission spectrum for aminopyridine derivatives.
Table 3.5: Potential Photophysical Properties of this compound.
| Property | Description | Influencing Factors |
| Excitation λmax | Wavelength of maximum absorption for fluorescence. | Corresponds to UV-Vis absorption. |
| Emission λmax | Wavelength of maximum fluorescence intensity. | Solvent polarity, pH. |
| Quantum Yield (Φ) | Efficiency of the fluorescence process. | Molecular rigidity, solvent, temperature. |
| Stokes Shift | Difference between excitation and emission maxima. | Molecular structure and solvent environment. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is diamagnetic and thus EPR-silent, its metal complexes, particularly with paramagnetic metal ions like Copper(II), can be effectively studied using this method.
The compound can act as a chelating ligand, binding to metal ions through the pyridine nitrogen, the amino group, and/or the deprotonated hydroxyl group. In a complex with a paramagnetic metal such as Cu(II) (d⁹ configuration), the EPR spectrum provides detailed information about the coordination environment of the metal ion.
The key EPR parameters, the g-tensor and the hyperfine coupling constants (A-tensor), are sensitive to the geometry of the complex (e.g., square planar, tetrahedral, octahedral) and the nature of the coordinating atoms (N vs. O donors). Analysis of these parameters can elucidate the structure of the metal-ligand complex in both solid and solution states.
Table 3.6: Application of EPR Spectroscopy to Metal Complexes of this compound.
| EPR Parameter | Information Provided | Example Application |
| g-values (g | , g⊥) | |
| Hyperfine Coupling (A | , A⊥) | |
| Superhyperfine Coupling | Interaction with ligand nuclei (e.g., ¹⁴N). | Confirms the coordination of specific ligand atoms (e.g., pyridine nitrogen) to the metal center. |
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method would be essential for unambiguously confirming the molecular structure of this compound.
Determination of Crystal Structure and Molecular Conformation
To date, no crystal structure for this compound has been deposited in crystallographic databases. A successful crystallographic analysis would require the growth of a suitable single crystal of the compound. If a crystal were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information would define the molecule's exact conformation in the solid state, detailing the spatial relationship between the pyridine ring, the hydroxyl group, and the aminoethyl side chain.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal lattice of this compound would be stabilized by various intermolecular forces. The molecule contains hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen), suggesting that hydrogen bonding would be a dominant interaction in its crystal packing. Furthermore, the aromatic pyridine ring could participate in π-π stacking interactions with adjacent molecules. A detailed analysis of the crystal structure would map these interactions, providing insight into the supramolecular assembly of the compound in the solid state. mdpi.com However, without an experimental crystal structure, any discussion of these interactions remains speculative.
Chromatographic Purity Analysis and Separation Techniques
Chromatographic methods are fundamental for assessing the purity of a chemical compound and for its purification from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A validated HPLC method would be capable of separating this compound from starting materials, byproducts, or degradation products. nih.gov The development of such a method would involve selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition to achieve good peak shape and resolution. However, there are no published HPLC methods specifically developed or validated for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. hpst.cz For GC-MS analysis of this compound, the compound would likely require derivatization to increase its volatility and thermal stability, as the primary amine and hydroxyl groups can cause poor chromatographic performance. unibo.it The resulting mass spectrum would provide a fragmentation pattern that could be used to confirm the molecular structure. Currently, no specific GC-MS methods or fragmentation data for this compound are available in the literature.
Column Chromatography for Purification
Column chromatography is a standard and widely used method for the purification of organic compounds in a laboratory setting. rsc.org It is highly probable that column chromatography would be a suitable technique for the purification of crude this compound. The process would involve selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and an eluent system that allows for the separation of the target compound from impurities. While this is a general procedure applicable to many organic molecules, specific protocols detailing the purification of this compound by this method have not been documented in scientific literature.
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to determining the electronic properties of 5-(2-Aminoethyl)pyridin-3-ol. Techniques such as Density Functional Theory (DFT), often using functionals like B3LYP, are employed to optimize the molecule's geometry and calculate its electronic structure.
Key parameters derived from these calculations include:
HOMO-LUMO Energy Gap : The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) : MEP maps illustrate the charge distribution across the molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the nitrogen and oxygen atoms are expected to be primary sites for nucleophilic attack.
Atomic Charges : Calculations like Mulliken charges quantify the electron distribution among the atoms, providing further insight into local reactivity and intermolecular interactions.
These quantum calculations provide a theoretical foundation for understanding the molecule's stability, reactivity, and the nature of its potential interactions with other molecules.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic candidates.
The primary goal of ligand-target interaction prediction is to determine if and how this compound can interact with the binding site of a specific protein. The process involves placing the ligand into the active site of a protein receptor and evaluating the feasibility of the resulting complex. This predictive task is a cornerstone of drug discovery, helping to screen vast libraries of compounds for potential biological activity. nih.gov Computational approaches, particularly those based on machine learning and deep learning, are increasingly used to accelerate this process. nih.gov
While specific docking studies for this compound are not extensively detailed in public literature, the methodology is widely applied to analogous pyridine (B92270) derivatives. researchgate.net Such studies for similar compounds have successfully predicted interactions with various enzymes and receptors, demonstrating the utility of this approach. For instance, studies on other pyridine compounds have explored their binding to targets like α-amylase, a key enzyme in carbohydrate metabolism. nih.gov
Beyond simple interaction prediction, molecular docking simulations provide detailed atomic-level information on the binding mode and the strength of the interaction, known as binding affinity. The binding affinity is typically expressed as a docking score in units of kcal/mol, with more negative values indicating a stronger, more favorable interaction.
For a molecule like this compound, key interactions would likely involve:
Hydrogen Bonds : The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors, likely forming crucial bonds with polar amino acid residues in a protein's active site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions : The pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).
Electrostatic Interactions : The charged amino group can form salt bridges with negatively charged residues like Aspartic acid (Asp) and Glutamic acid (Glu).
A hypothetical docking result for this compound, based on findings for similar heterocyclic compounds, is presented below. nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -7.5 | Asp197, Tyr62, Leu162 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Hypothetical Receptor B | -6.8 | Gln63, His101, Trp59 | Hydrogen Bond, Hydrophobic |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound would likely feature a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the hydroxyl group), a positive ionizable feature (the amino group), and an aromatic ring. mdpi.com
Once a pharmacophore model is developed, it can be used for virtual screening of large compound databases to identify other molecules that fit the model and are therefore likely to have similar biological activity. nih.gov This process filters vast numbers of compounds down to a manageable number of promising hits for further experimental testing. mdpi.com
Conformational Analysis and Energy Landscape Studies
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. Computational methods can be used to rotate the molecule's single bonds, particularly in the aminoethyl side chain, to map its potential energy landscape.
Studies on similar pyridine ligands have used computational methods at various levels of theory, such as B3LYP and MP2, to identify different stable isomers and conformers. rsc.org This analysis helps determine the most probable shape of the molecule when it approaches a biological target, which is crucial for accurate molecular docking and understanding its structure-activity relationship.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as inhibitory concentration (IC50).
While a specific QSAR model for this compound is not available, it could be included in a dataset of similar pyridine derivatives to build such a model. nih.gov The descriptors used in these studies are typically categorized as follows:
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size |
| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Lipophilicity, polarizability, charge distribution |
By developing a robust QSAR model, the biological activity of new, unsynthesized derivatives could be predicted, thereby streamlining the design of more potent and effective compounds. chemrevlett.com
Investigation of Biological Activities and Molecular Mechanisms in Vitro Research Focus
Enzyme Inhibition Assays
In vitro assays are fundamental for determining the potential of a compound to interact with and inhibit specific enzymes, which is often a critical step in drug discovery. However, no studies were identified that specifically evaluated 5-(2-Aminoethyl)pyridin-3-ol in this context.
Kinase Inhibition Studies (e.g., Protein Tyrosine Kinases, TBK1, IKKε, Syk, JAK Kinases, AKR1C3)
A search for data on the inhibitory effects of this compound against various kinase families (including Protein Tyrosine Kinases, TBK1, IKKε, Syk, and JAK Kinases) and aldo-keto reductase 1C3 (AKR1C3) did not yield any specific results. Literature on inhibitors for these targets exists but does not name or test this particular compound.
Enzyme Target Identification and Characterization
No studies were found that aimed to identify or characterize the specific enzymatic targets of this compound. Research in this area would be necessary to understand its potential cellular effects and mechanisms of action.
Receptor Agonism and Antagonism Profiling
The interaction of small molecules with cellular receptors is a key determinant of their pharmacological profile. Despite the structural motifs within this compound that might suggest potential interactions with various neurotransmitter receptors, no specific binding or functional assay data is available.
GABA Receptor Modulation
No research was found that investigated the modulatory effects of this compound on GABA receptors.
Histamine (B1213489) Receptor Activity
There is no available data from in vitro studies detailing the activity of this compound at any of the histamine receptor subtypes.
Serotonin (B10506) Receptor Interactions
Similarly, the scientific literature lacks any studies profiling the interaction of this compound with serotonin receptors.
Estrogen and Androgen Receptor Binding
A comprehensive search of scientific databases and literature yielded no specific studies investigating the binding affinity or interaction of this compound with either estrogen or androgen receptors. Consequently, there is no available data to report on its potential endocrine-modulating activities through these pathways.
Antimicrobial Efficacy Evaluation (Antibacterial and Antifungal)
There is currently no published research detailing the antimicrobial efficacy of this compound. Investigations into its potential antibacterial and antifungal properties have not been reported in the available scientific literature.
In line with the general lack of antimicrobial data, no studies reporting the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains could be located.
Specific data on the activity of this compound against particular pathogens, including Gram-positive and Gram-negative bacteria or various fungi, is not available in the current body of scientific literature.
Antiproliferative Activity in Cancer Cell Lines (Excluding Clinical Human Trial Data)
No in vitro studies on the antiproliferative activity of this compound in any cancer cell lines have been published. The potential of this compound as an anti-cancer agent remains unexplored.
Consistent with the absence of antiproliferative data, there are no reports on cell viability or growth inhibition assays, such as MTT or IC50 determinations, for this compound in the context of cancer research.
There is no available research into the cellular mechanisms by which this compound might exert any biological effects. Studies on its potential to induce cell cycle arrest, promote the production of reactive oxygen species, or other mechanistic pathways have not been documented.
Data Tables
Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.
| Section | Finding |
| 5.2.4. Estrogen and Androgen Receptor Binding | No data available. |
| 5.3. Antimicrobial Efficacy Evaluation | No data available. |
| 5.3.1. Minimum Inhibitory Concentration (MIC) Determinations | No data available. |
| 5.3.2. Activity against Specific Pathogens | No data available. |
| 5.4. Antiproliferative Activity in Cancer Cell Lines | No data available. |
| 5.4.1. Cell Viability and Growth Inhibition Assays | No data available. |
| 5.4.2. Cellular Mechanism of Action Studies | No data available. |
Compound Names Mentioned
Anti-inflammatory Activity Assessment
An extensive search of scientific databases yields no specific in vitro studies investigating the anti-inflammatory activity of this compound. Consequently, there is no available data on its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the signaling of transcription factors like NF-κB. The following table highlights the absence of research in this area.
| In Vitro Anti-inflammatory Assay | Outcome for this compound |
| Cytokine Inhibition (e.g., TNF-α, IL-6) | No data available |
| COX/LOX Enzyme Inhibition | No data available |
| Nitric Oxide (NO) Production Inhibition | No data available |
| NF-κB Pathway Modulation | No data available |
Investigation of Other Pharmacological Profiles (e.g., Antiviral, Anticoagulant, Cardiotonic)
Further investigation into other potential pharmacological activities of this compound in vitro also reveals a significant gap in the current body of scientific literature. There are no published studies detailing its efficacy or mechanism of action as an antiviral, anticoagulant, or cardiotonic agent. The table below summarizes the lack of available data for these pharmacological profiles.
| Pharmacological Profile | In Vitro Assay | Findings for this compound |
| Antiviral Activity | Viral replication assays, Plaque reduction assays | No studies found |
| Anticoagulant Activity | Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) | No studies found |
| Cardiotonic Activity | Isolated heart preparations (e.g., Langendorff), Cardiac myocyte contractility assays | No studies found |
Application as Bioprobes for Biological Pathway Elucidation
The potential utility of this compound as a bioprobe for the elucidation of biological pathways has not been reported in the scientific literature. The development of a compound as a bioprobe typically requires characterization of its specific interactions with biological targets, fluorescent properties, or other detectable features that would allow for the tracking and study of cellular processes. As of the current date, no such research has been published for this compound.
Emerging Applications and Future Research Directions
Integration into Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in modern drug discovery. drugdiscoverychemistry.commdpi.com This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors), can identify key interaction points, or "hot spots," within a protein. dundee.ac.uk Once a binding fragment is identified, it serves as a starting point for optimization into a more potent and selective lead compound.
The physicochemical properties of 5-(2-Aminoethyl)pyridin-3-ol make it an excellent candidate for inclusion in FBDD libraries. Its molecular weight and calculated lipophilicity align well with the principles of fragment design, while the presence of hydrogen bond donors (hydroxyl and amino groups) and acceptors (pyridine nitrogen and hydroxyl oxygen) provides the necessary functionality to engage with a wide range of biological targets.
| Property | Value for this compound | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | ~138.17 g/mol | < 300 g/mol |
| Hydrogen Bond Donors | 2 (Amine, Hydroxyl) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Research into related fragments, such as 2-amino-5-tert-butylpyridine, has demonstrated the value of this chemical motif in generating compounds with favorable drug-like properties. nih.gov The pyridin-3-ol portion, in particular, is a bioisostere of catechol and is found in molecules targeting enzymes and receptors where hydrogen bonding and potential metal chelation are critical for activity. Future research would involve screening this compound against various target classes, such as kinases, metalloenzymes, and G-protein coupled receptors, to identify initial hits for subsequent lead optimization campaigns.
Development as Bioorthogonal Reagents for Biomacromolecule Modification
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules by enabling the precise labeling, tracking, and modification of proteins, glycans, and nucleic acids in their natural environment. A key component of this technology is the development of "bioorthogonal reagents," which consist of a reactive handle for covalent ligation and often a reporter tag (e.g., a fluorophore) for detection.
While this compound is not intrinsically bioorthogonal, its structure is highly amenable to modification for such purposes. The primary amine of the ethylamino side chain serves as a convenient attachment point for introducing bioorthogonal reactive groups, such as azides, alkynes, or strained alkenes. nih.gov These functionalities could be appended via stable amide bond formation, transforming the molecule into a versatile chemical probe.
Furthermore, the pyridin-3-ol core possesses intrinsic photophysical properties that could be harnessed for detection. Many pyridine (B92270) derivatives are known to be fluorescent, and their emission characteristics are often sensitive to their local environment. nih.govmdpi.com Future research could focus on synthesizing derivatives of this compound equipped with a bioorthogonal handle. A potential application involves designing a "pro-fluorescent" probe where the fluorescence of the pyridinol core is quenched until a bioorthogonal reaction, such as a strain-promoted azide-alkyne cycloaddition, takes place. This "turn-on" fluorescence would provide a high signal-to-noise ratio for imaging specific biomolecules in live cells.
Exploration in Material Science
The versatility of the pyridine ring makes it a valuable component not only in medicinal chemistry but also in material science. semanticscholar.org The unique electronic properties and coordination capabilities of pyridine-containing molecules have led to their use in a range of advanced materials.
Ligands for Metal Complexes: Pyridine is a classic ligand in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. wikipedia.orgresearchgate.net this compound features multiple potential coordination sites: the pyridine nitrogen, the primary amine nitrogen, and the hydroxyl oxygen. This arrangement allows it to act as a bidentate or even tridentate ligand, binding to a metal center to form stable chelate rings. Research on structurally related aminoethylpyridine ligands has shown their ability to form well-defined iron and cobalt complexes with potential applications in catalysis. researchgate.net Future work could involve synthesizing and characterizing metal complexes of this compound with metals like copper, zinc, ruthenium, and iridium to explore their catalytic activity, magnetic properties, or potential as therapeutic agents.
Fluorescent Materials: The development of novel organic fluorophores is crucial for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The fluorescence of pyridine derivatives is well-documented, with studies on 3-hydroxypyridine (B118123), in particular, showing that its ionic forms (cation, anion, and dipolar ion) are fluorescent while the neutral form is not. nih.gov This pH-dependent fluorescence suggests that this compound could be developed into a sensitive fluorescent pH sensor. gncl.cn Moreover, its ability to chelate metal ions could lead to the creation of chemosensors, where a change in fluorescence intensity or wavelength signals the presence of a specific metal cation. mdpi.com
Thin Film Deposition: While a less explored avenue, metal-organic complexes are often used as precursors for the deposition of thin films through techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The volatility and decomposition profile of metal complexes derived from ligands like this compound could be tailored by selecting the appropriate metal and modifying the ligand structure. Such complexes could potentially serve as precursors for depositing thin films of metal oxides or nitrides, which have widespread applications in microelectronics and coatings.
Advanced Analytical Method Development for Research and Discovery
As the applications of this compound are explored, the need for robust analytical methods for its identification, quantification, and quality control will become paramount. The presence of multiple functional groups and its amphiphilic nature present unique challenges and opportunities for analytical chemists.
The analysis of pyridine isomers and their derivatives often requires specialized chromatographic techniques. wiley.comhelixchrom.com Given its polar nature, methods based on Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography would likely be necessary to achieve adequate retention and separation from related impurities. helixchrom.com
| Technique | Application | Key Considerations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, Purity Analysis | Requires polar-compatible columns (e.g., HILIC, mixed-mode) and MS-compatible mobile phases. |
| Mass Spectrometry (MS) | Identification, Structure Elucidation, Trace Analysis | High-resolution MS for accurate mass; MS/MS for fragmentation analysis to distinguish isomers. wiley.com |
| Nuclear Magnetic Resonance (NMR) | Definitive Structure Elucidation | 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to confirm connectivity. |
| UV-Vis & Fluorescence Spectroscopy | Quantification, Study of Photophysical Properties | Determination of absorption/emission maxima and quantum yields; analysis of pH and solvent effects. nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), will be essential for sensitive detection and structural confirmation. High-resolution mass spectrometry can provide exact mass data to confirm the elemental composition, while tandem MS (MS/MS) can generate fragmentation patterns to help distinguish it from potential structural isomers. wiley.com Furthermore, advanced techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, which is sensitive to the local chemical environment, could be employed to study the electronic structure and solvation properties of the molecule and its isomers in detail. acs.orgnih.gov The development and validation of these analytical methods will be a critical step in enabling reliable and reproducible research into the promising future of this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining high-purity 5-(2-Aminoethyl)pyridin-3-ol, and how can intermediates be optimized?
- Methodological Answer : Begin with pyridine derivatives as precursors, such as tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, and employ reductive amination or nucleophilic substitution to introduce the 2-aminoethyl group. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) ensures high yield and purity. The dihydrochloride salt form (CAS 330681-18-0) can stabilize the compound for storage . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer : Use H NMR (DMSO-d6) to detect the aromatic protons (δ 6.8–7.2 ppm) and the ethylenediamine chain (δ 2.8–3.2 ppm). FT-IR confirms hydroxyl (O–H stretch: 3200–3400 cm) and primary amine (N–H bend: 1600–1650 cm) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO, expected m/z 138.0793) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) and identify byproducts using LC-MS. Stability data inform storage recommendations (e.g., desiccated at –20°C) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What experimental designs are suitable for probing the compound’s mechanism of action as a kinase inhibitor?
- Methodological Answer : Perform kinase inhibition assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PKA, PKC) to identify targets. Use molecular docking (AutoDock Vina) to predict binding interactions with kinase ATP pockets. Validate via site-directed mutagenesis of critical residues (e.g., Lys72 in PKA) and measure IC shifts .
Q. How can contradictory data on the compound’s antimicrobial activity be resolved?
- Methodological Answer : Replicate Minimum Inhibitory Concentration (MIC) assays (CLSI guidelines) using standardized bacterial strains (e.g., S. aureus USA300). Cross-validate with propidium iodide fluorescence assays to distinguish bactericidal vs. bacteriostatic effects. Address discrepancies by controlling variables such as solvent (DMSO ≤1% v/v) and inoculum size .
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?
- Methodological Answer : Evaluate logP (octanol/water partitioning) to assess lipophilicity. Improve solubility via prodrug approaches (e.g., acetylating the hydroxyl group). Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (LC-MS/MS) and blood-brain barrier penetration (microdialysis) .
Data Analysis & Structural Insights
Q. How do structural modifications (e.g., hydroxymethyl vs. aminoethyl groups) alter the compound’s biological activity?
- Methodological Answer : Synthesize analogs (e.g., 5-(hydroxymethyl)pyridin-3-ol) and compare their inhibitory potency in enzyme assays. Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity. Hydroxymethyl derivatives may enhance hydrophilicity but reduce membrane permeability .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). Identify reactive sites (e.g., pyridinolic oxygen) for electrophilic substitution. Validate predictions via experimental alkylation (e.g., with methyl iodide) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
